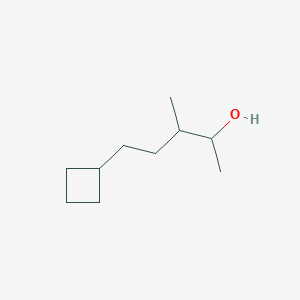

5-Cyclobutyl-3-methylpentan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

5-cyclobutyl-3-methylpentan-2-ol |

InChI |

InChI=1S/C10H20O/c1-8(9(2)11)6-7-10-4-3-5-10/h8-11H,3-7H2,1-2H3 |

InChI Key |

AIUASTNIRWJOPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1CCC1)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclobutyl 3 Methylpentan 2 Ol

Historical and Current Synthetic Routes Towards the Compound

The synthesis of 5-Cyclobutyl-3-methylpentan-2-ol, a chiral secondary alcohol, can be approached through a variety of established organic synthesis methods. Historically, classical reactions such as Grignard additions have been the cornerstone for constructing such molecules. organicchemistrytutor.comorganic-chemistry.orgyoutube.com Current approaches build upon these foundations, incorporating more advanced techniques to control stereochemistry and improve efficiency.

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound identifies the primary disconnection points for its synthesis. The most logical disconnection is the carbon-carbon bond between the carbon bearing the hydroxyl group (C2) and the adjacent carbon (C3). This leads to two key synthons: a nucleophilic equivalent of a 2-cyclobutylethyl group and an electrophilic equivalent of propanal.

A further disconnection of the 2-cyclobutylethyl synthon at the bond between the ethyl group and the cyclobutane (B1203170) ring suggests a cyclobutyl Grignard reagent and a suitable two-carbon electrophile.

Alternatively, disconnection at the C3-C4 bond suggests a different set of precursors, though the C2-C3 disconnection represents a more common and direct approach for this type of secondary alcohol.

Methodologies Involving Carbon-Carbon Bond Formation

The formation of the carbon skeleton of this compound relies on key carbon-carbon bond-forming reactions. The Grignard reaction is a primary candidate for this transformation. organicchemistrytutor.comorganic-chemistry.orgyoutube.comyoutube.comlibretexts.orglibretexts.org This would involve the reaction of a cyclobutylethylmagnesium halide with propanal. The Grignard reagent can be prepared from the corresponding cyclobutylethyl halide and magnesium metal.

Another powerful method involves the use of organolithium reagents. libretexts.orgaskfilo.comsigmaaldrich.commasterorganicchemistry.com Similar to Grignard reagents, a cyclobutylethyllithium reagent would react with propanal to form the desired alcohol after an aqueous workup. Organolithium reagents are often more reactive than their Grignard counterparts.

The table below summarizes plausible carbon-carbon bond-forming reactions for the synthesis of the target molecule's backbone.

| Reaction Type | Nucleophile | Electrophile | Product | Typical Conditions |

| Grignard Reaction | Cyclobutylethylmagnesium bromide | Propanal | This compound | Diethyl ether or THF, followed by aqueous workup |

| Organolithium Reaction | Cyclobutylethyllithium | Propanal | This compound | Anhydrous pentane (B18724) or hexane, followed by aqueous workup |

Strategies for Stereoselective Synthesis of the Compound

This compound possesses two stereocenters, at C2 and C3, meaning it can exist as four possible stereoisomers. The control of the relative and absolute stereochemistry is a significant challenge.

One approach to achieve stereoselectivity is to use a chiral auxiliary. A chiral auxiliary can be attached to one of the reactants, for example, by forming a chiral acetal (B89532) with propanal. The addition of the Grignard or organolithium reagent would then proceed diastereoselectively, directed by the chiral auxiliary. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Another strategy is the use of a chiral catalyst. Asymmetric reduction of a precursor ketone, 5-cyclobutyl-3-methylpentan-2-one, using a chiral reducing agent such as a CBS catalyst (Corey-Bakshi-Shibata) or a Noyori-type hydrogenation catalyst, could provide access to specific stereoisomers of the alcohol. nih.gov

Furthermore, biocatalysis offers a green and highly selective alternative. nih.govlibretexts.org Enzymes such as alcohol dehydrogenases can reduce the precursor ketone with high enantioselectivity.

Development of Novel Synthetic Approaches

Modern synthetic chemistry continually seeks to develop more efficient, sustainable, and versatile methods. For the synthesis of this compound, this involves exploring novel catalytic strategies and adhering to the principles of green chemistry.

Catalytic Strategies in the Synthesis of the Compound

Catalytic methods can offer significant advantages over stoichiometric reactions by reducing waste and increasing reaction efficiency. In the context of synthesizing this compound, catalytic cross-coupling reactions could be employed to form the key carbon-carbon bonds. For instance, a Negishi or Suzuki coupling could potentially be used to connect a cyclobutyl-containing fragment with a propanol-derived fragment.

Photoredox catalysis is an emerging field that could also be applied. rsc.org For example, a photoredox-catalyzed coupling of a cyclobutane derivative with a suitable alkyl partner could be envisioned.

The following table outlines some potential catalytic approaches.

| Catalytic Strategy | Key Reaction | Reactant 1 | Reactant 2 | Catalyst |

| Asymmetric Hydrogenation | Ketone Reduction | 5-Cyclobutyl-3-methylpentan-2-one | H₂ | Chiral Ruthenium or Rhodium complex |

| Biocatalysis | Ketone Reduction | 5-Cyclobutyl-3-methylpentan-2-one | - | Alcohol Dehydrogenase |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org In the synthesis of this compound, several green chemistry principles can be applied.

The use of biocatalysis, as mentioned earlier, is a prime example of a green approach, as it typically occurs in water under mild conditions. nih.govlibretexts.org The development of catalytic reactions, especially those that can be performed in greener solvents like water or ethanol, would also contribute to a more sustainable synthesis.

No Publicly Available Research on Flow Chemistry Synthesis of this compound

Extensive research has revealed a lack of publicly available scientific literature detailing the application of flow chemistry for the production of the chemical compound this compound. Searches of scholarly databases and chemical research repositories did not yield any specific studies, research findings, or data pertaining to the synthesis of this particular molecule using continuous-flow methodologies.

Flow chemistry, a paradigm in chemical synthesis that involves the continuous pumping of reagents through reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. noelresearchgroup.comnih.gov Its application has been explored for a wide range of compounds, including active pharmaceutical ingredients and fragrance components. nih.govbeilstein-journals.org

However, at present, there are no documented instances of the successful synthesis of this compound utilizing this technology in the public domain. Consequently, detailed research findings, process parameters, and data tables specifically related to its production via flow chemistry are not available.

It is important to note that while general principles of organic synthesis and flow chemistry exist, the application and optimization for any specific target molecule require dedicated research and development. The absence of published work on this compound suggests that this specific area may not have been a subject of academic or industrial research that has been made public.

Stereochemical Investigations of 5 Cyclobutyl 3 Methylpentan 2 Ol

Enantioselective Synthesis Strategies

The synthesis of specific enantiomers of a chiral molecule like 5-Cyclobutyl-3-methylpentan-2-ol is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Enantioselective strategies aim to produce a single enantiomer in high purity, typically measured by enantiomeric excess (e.e.).

Asymmetric Catalysis in Generating Specific Stereoisomers of the Compound

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For the synthesis of this compound, a key step would be the asymmetric reduction of a precursor ketone, 5-cyclobutyl-3-methylpentan-2-one.

Chiral catalysts, often composed of a metal center and a chiral ligand, create a chiral environment that directs the approach of the reducing agent to the ketone. For instance, transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation are common methods. Catalysts based on ruthenium, rhodium, or iridium complexed with chiral phosphine ligands or diamines have demonstrated high efficiency and enantioselectivity in the reduction of a wide variety of ketones. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantiomeric excess. Recent advances in asymmetric catalysis have highlighted the efficacy of various catalyst systems, including those based on borane Lewis acids, for a range of transformations. mdpi.com

Hypothetical Data for Asymmetric Reduction of 5-cyclobutyl-3-methylpentan-2-one:

| Catalyst System | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |

| RuCl₂(PPh₃)₃ | (S)-BINAP | Methanol | 25 | 95 |

| [Rh(cod)Cl]₂ | (R)-Josiphos | Toluene | 0 | 92 |

| Ir(cod)₂BF₄ | (S,S)-f-sparteine | Dichloromethane | -20 | 88 |

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed. This method is a reliable and versatile strategy for asymmetric synthesis. wikipedia.org

In a hypothetical synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction. For example, an enolate derived from an ester or an N-acyl oxazolidinone bearing a chiral auxiliary could undergo a diastereoselective alkylation or aldol (B89426) reaction. The steric hindrance and electronic properties of the chiral auxiliary block one face of the reactive intermediate, forcing the incoming electrophile to attack from the less hindered face. Evans' oxazolidinone auxiliaries are a classic example used to achieve high levels of stereocontrol in aldol and alkylation reactions. wikipedia.org

Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary:

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Methyl iodide | LDA | 98:2 |

| (S)-2-amino-3-phenyl-1-propanol derived | Cyclobutylmethyl bromide | NaHMDS | 95:5 |

| (-)-8-phenylmenthol | Methyl iodide | LHMDS | 90:10 |

Deracemization and Kinetic Resolution Techniques

Deracemization and kinetic resolution are methods used to separate a racemic mixture of enantiomers. In kinetic resolution, one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. This is a widely used technique, although the maximum theoretical yield for the resolved enantiomer is 50%.

For this compound, a racemic mixture could be subjected to enzymatic resolution. Lipases are commonly used enzymes that can selectively acylate one enantiomer of an alcohol, allowing for the separation of the acylated product from the unreacted alcohol. Dynamic kinetic resolution combines this with in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer.

Diastereoselective Synthesis Approaches

When a molecule has multiple stereocenters, as is the case with this compound (at C2 and C3), the control of the relative stereochemistry between these centers is crucial. Diastereoselective synthesis aims to produce a specific diastereomer out of all possible diastereomers.

Control of Relative Stereochemistry During Compound Synthesis

The relative stereochemistry between the hydroxyl group at C2 and the methyl group at C3 in this compound can be controlled through various synthetic strategies. One common approach is the diastereoselective reduction of a ketone that already contains a stereocenter. For example, the reduction of (S)-5-cyclobutyl-3-methylpentan-2-one would lead to two diastereomers: (2R,3S)- and (2S,3S)-5-Cyclobutyl-3-methylpentan-2-ol.

The stereochemical outcome of such a reduction can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack from the less hindered face of the carbonyl group, leading to predictable diastereoselectivity. This is known as Felkin-Anh or Cram-chelation control, depending on the substrate.

Substrate-Controlled Diastereoselectivity Studies

In substrate-controlled diastereoselectivity, the existing chirality in the substrate molecule dictates the stereochemical outcome of a subsequent reaction. The inherent structural and electronic features of the substrate create a facial bias for the approach of a reagent.

For the synthesis of this compound, if the stereocenter at C3 is established first, its stereochemistry can direct the stereoselective formation of the C2 stereocenter. For instance, a directed reduction of a ketone, where a nearby functional group coordinates to the reducing agent, can lead to high diastereoselectivity. Alternatively, an aldol reaction between an enolate and an aldehyde can exhibit high diastereoselectivity based on the geometry of the enolate (Z or E) and the nature of the metal counterion.

Hypothetical Diastereoselective Reduction of (S)-5-cyclobutyl-3-methylpentan-2-one:

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio ((2R,3S):(2S,3S)) |

| NaBH₄ | Methanol | 0 | 65:35 |

| L-Selectride® | THF | -78 | 95:5 |

| DIBAL-H | Toluene | -78 | 80:20 |

Lack of Specific Research Data Hinders Detailed Analysis of this compound

General principles of organic chemistry allow for the theoretical postulation of its reactivity. The presence of a hydroxyl group, a primary site for chemical reactions, indicates that this compound would likely undergo oxidation, esterification, etherification, and elimination reactions. However, without specific studies on this particular compound, any detailed discussion of reaction mechanisms, conditions, and product outcomes would be purely speculative.

Similarly, while strategies for the functionalization and derivatization of analogous chemical structures are well-documented, their direct application to this compound has not been reported. The synthesis of chiral derivatives, a critical aspect for many applications in medicinal chemistry and materials science, would depend on the stereochemistry of the starting material and the specific synthetic routes employed, none of which are currently described in the scientific literature for this compound.

It is important to distinguish this compound from structurally related compounds for which research is available. For instance, significant research has been conducted on Sandalore, which has a different substituent attached to the pentanol (B124592) backbone. chemicalbook.com The findings related to Sandalore, including its biological activity and synthesis, are specific to its unique structure and cannot be extrapolated to this compound. chemicalbook.com

Due to the absence of specific research data, a detailed and scientifically accurate article on the reaction pathways and derivatization of this compound, as per the requested outline, cannot be generated at this time. Further empirical research is required to elucidate the chemical behavior of this specific compound.

Reaction Pathways and Derivatization of 5 Cyclobutyl 3 Methylpentan 2 Ol

Functionalization and Derivatization Strategies

C-H Functionalization Studies on 5-Cyclobutyl-3-methylpentan-2-ol

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, enabling the conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This approach offers a more atom- and step-economical alternative to traditional synthetic methods that often require pre-functionalized starting materials. For a molecule such as this compound, which possesses a variety of C-H bonds—primary, secondary, and tertiary sp³-hybridized—as well as a strained cyclobutane (B1203170) ring, C-H functionalization presents a versatile platform for structural diversification.

While specific C-H functionalization studies on this compound are not extensively documented in the current literature, a wealth of research on analogous secondary alcohols and cyclobutane-containing molecules provides a strong basis for predicting potential reaction pathways. These studies typically involve transition metal catalysis, with rhodium and palladium complexes being particularly prominent. The regioselectivity of these reactions is often controlled by the use of directing groups, which position the metal catalyst in proximity to a specific C-H bond. oup.comrsc.org

Directed C-H Functionalization via the Hydroxyl Group

The hydroxyl group of this compound can serve as a native directing group for C-H functionalization. oup.comresearchgate.net However, its relatively weak coordinating ability sometimes necessitates its conversion into a more robust directing group to achieve high efficiency and selectivity. rsc.orgresearchgate.net

One established strategy involves the in-situ or pre-installation of a directing group onto the alcohol. For instance, the formation of a sulfamate (B1201201) ester has been shown to direct C-H amination reactions catalyzed by rhodium complexes. electronicsandbooks.com In the context of this compound, this could potentially lead to the introduction of a nitrogen-containing functional group at various positions along the alkyl chain.

Another approach utilizes "exo-type" directing groups, which are designed to favor the functionalization of more remote C-H bonds by sterically blocking closer, endocyclic positions. rsc.orgnih.gov This strategy could be employed to selectively functionalize the terminal methyl group of the pentyl chain or even the C-H bonds within the cyclobutyl ring.

The following table summarizes representative examples of directed C-H functionalization on substrates analogous to the secondary alcohol moiety of this compound.

| Catalyst System | Directing Group Strategy | Reaction Type | Functionalized Position | Representative Substrate | Product | Reference |

|---|---|---|---|---|---|---|

| Rh₂(esp)₂ | Sulfamate ester | Intramolecular C-H Amination | γ-C-H | Alkyl sulfamate | Cyclic sulfamidate | electronicsandbooks.com |

| Pd(OAc)₂ | 2,6-bismethoxybenzaldoxime ether | C-H Acetoxylation | β-C-H | Masked secondary alcohol | β-acetoxylated ether | rsc.org |

| Ir(ppy)₂(dtbbpy)PF₆ / Ru(bpy)₃(PF₆)₂ | Dual catalytic oxidation/functionalization | β-C-H Arylation | β-C-H | Aliphatic alcohol | β-arylated alcohol | researchgate.net |

Functionalization of the Cyclobutane Ring

The cyclobutane moiety of this compound presents another intriguing site for C-H functionalization. The strained nature of the cyclobutane ring imparts unique reactivity to its C-H bonds. nih.govnih.gov Research has demonstrated that both directed and non-directed C-H functionalization can be achieved on cyclobutane rings. nih.govchemrxiv.org

Palladium-catalyzed C-H arylation of cyclobutanes has been accomplished using directing groups such as tertiary alkylamines. nih.govacs.org In these cases, the amine directs the palladium catalyst to a specific C-H bond on the cyclobutane ring, leading to the formation of a new C-C bond with an aryl partner. While this compound lacks a built-in directing group on its cyclobutane ring, derivatization strategies could be envisioned to install such a group.

Alternatively, rhodium-catalyzed C-H insertion reactions with diazo compounds offer a pathway for the non-directed functionalization of cyclobutanes. nih.gov The regioselectivity of these reactions can often be controlled by the choice of the rhodium catalyst's ligands, allowing for the selective formation of 1,1- or 1,3-disubstituted cyclobutanes. nih.gov This approach could potentially be applied to functionalize the C-H bonds of the cyclobutane ring in this compound.

The table below provides examples of C-H functionalization reactions on cyclobutane substrates, illustrating the potential for modifying the cyclobutyl moiety of the target compound.

| Catalyst System | Directing Group/Strategy | Reaction Type | Functionalized Position on Cyclobutane | Representative Substrate | Product | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / N-Ac-L-Ile-OH | Tertiary alkylamine | Enantioselective C-H Arylation | γ-C-H | Aminomethyl-cyclobutane | Arylated aminomethyl-cyclobutane | nih.govacs.org |

| Rh₂(S-TCPTAD)₄ | Non-directed C-H insertion | C-H Functionalization with diazo compound | C1 (benzylic) | Arylcyclobutane | 1-Aryl-1-functionalized cyclobutane | nih.gov |

| Pd(OAc)₂ / 3-nitro-5-trifluoromethyl-2-pyridone | Chiral transient directing group (TDG) | Enantioselective β-C-H Arylation | β-C-H | Cyclobutyl ketone | β-arylated cyclobutyl ketone | researchgate.net |

Computational and Theoretical Investigations on 5 Cyclobutyl 3 Methylpentan 2 Ol

Conformational Analysis through Molecular Modeling

The three-dimensional arrangement of atoms in 5-Cyclobutyl-3-methylpentan-2-ol is crucial in determining its physical and chemical properties. Molecular modeling techniques are powerful tools for exploring the vast conformational space of such a flexible molecule.

Ab Initio and Density Functional Theory (DFT) Studies on Compound Conformations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can provide highly accurate information about the electronic structure and energy of different molecular conformations. nih.govresearchgate.netekb.eg For this compound, these methods would be employed to locate the various stable conformers and the transition states that connect them.

DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31+G(d,p), would allow for the optimization of the geometry of different stereoisomers and rotamers of the molecule. nih.gov The relative energies of these conformers would indicate their relative populations at thermal equilibrium. Key dihedral angles, such as those around the C2-C3 and C3-C4 bonds, as well as the orientation of the cyclobutyl ring relative to the main chain, would be systematically varied to map out the potential energy surface.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| A | -60° (gauche) | 180° (anti) | 0.00 |

| B | 180° (anti) | 180° (anti) | 0.85 |

| C | -60° (gauche) | -60° (gauche) | 1.50 |

| D | 60° (gauche) | 180° (anti) | 0.20 |

Note: This data is illustrative and represents a plausible outcome of DFT calculations.

These studies would likely reveal that the most stable conformers minimize steric hindrance between the bulky cyclobutyl group, the methyl group, and the hydroxyl group. Intramolecular hydrogen bonding between the hydroxyl group and other parts of the molecule could also play a stabilizing role in certain conformations.

Molecular Mechanics and Molecular Dynamics Simulations

While DFT provides high accuracy, it is computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach to study conformational dynamics. youtube.comnih.gov Force fields like AMBER or CHARMM would be parameterized to model the interactions within this compound. nih.govumn.edu

Molecular Dynamics (MD) simulations, which use MM force fields to calculate the trajectory of atoms over time, would provide a dynamic picture of the molecule's behavior. researchgate.netresearchgate.net An MD simulation would reveal how the molecule flexes and transitions between different conformations in solution, providing insights into its average structure and the timescales of conformational changes. Such simulations can be particularly useful for understanding how the solvent environment influences the conformational preferences of the alcohol. mdpi.com

Table 2: Illustrative Interatomic Distances from a Molecular Dynamics Simulation of this compound in Water

| Atom Pair | Average Distance (Å) | Standard Deviation (Å) |

| O-H...O(water) | 2.8 | 0.3 |

| C1-C5 | 4.5 | 0.5 |

| Cyclobutyl C - C2 | 3.9 | 0.4 |

Note: This data is illustrative and represents a plausible outcome of MD simulations.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule by examining its electronic structure and the energetic profiles of potential reaction pathways. nih.govacs.org

Transition State Characterization for Compound Reactions

For a secondary alcohol like this compound, common reactions include dehydration to form alkenes and oxidation to a ketone. youtube.comlibretexts.orgresearchgate.net Quantum chemical methods can be used to locate and characterize the transition state (TS) for these reactions. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For example, in an acid-catalyzed dehydration reaction, DFT calculations could be used to model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and the subsequent elimination of a proton to form various possible alkene products. libretexts.orgacs.org The relative energies of the transition states leading to different regioisomeric and stereoisomeric alkenes would predict the major products of the reaction. youtube.com

Table 3: Hypothetical Activation Energies for Dehydration of this compound

| Reaction Pathway | Product | Activation Energy (kcal/mol) |

| E1 (via tertiary carbocation) | 5-cyclobutyl-3-methylpent-2-ene | 25 |

| E1 (via secondary carbocation) | 5-cyclobutyl-3-methylpent-1-ene | 30 |

| E2 | 5-cyclobutyl-3-methylpent-2-ene | 28 |

Note: This data is illustrative and represents a plausible outcome of quantum chemical calculations.

Electron Density Analysis and Frontier Molecular Orbitals

The distribution of electron density in a molecule provides clues about its reactivity. Regions of high electron density are typically nucleophilic, while regions of low electron density are electrophilic. Analysis of the molecular electrostatic potential (MEP) would highlight the electron-rich oxygen atom of the hydroxyl group as a likely site for electrophilic attack (e.g., protonation).

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. youtube.comlibretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. For this compound, the HOMO would likely be localized on the oxygen atom of the hydroxyl group, indicating its nucleophilic character. nih.govacs.org The LUMO, on the other hand, would likely be associated with the C-O antibonding orbital, which becomes important in reactions where the hydroxyl group acts as a leaving group. libretexts.org The energy gap between the HOMO and LUMO can also provide an indication of the molecule's kinetic stability.

Predictive Modeling for Synthetic Pathway Optimization

The synthesis of a specific molecule like this compound can be a complex task. Modern computational chemistry offers tools to aid in the design and optimization of synthetic routes.

Recent advances in machine learning and artificial intelligence have led to the development of models that can predict the outcomes of chemical reactions and even suggest entire synthetic pathways. rsc.orgmdpi.comrsc.orgbohrium.com These models are trained on vast databases of known reactions and can identify plausible disconnections in a target molecule to suggest commercially available starting materials. nih.govyoutube.com

For this compound, a retrosynthetic analysis would likely suggest pathways involving the Grignard addition of a cyclobutylmethyl magnesium halide to 3-methyl-2-pentanone, or the reduction of the corresponding ketone, 5-cyclobutyl-3-methylpentan-2-one. Computational models could help in evaluating the feasibility of these and other potential routes by predicting reaction yields and identifying potential side reactions. nih.govbeilstein-journals.org Furthermore, computational tools can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of the desired product. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 5 Cyclobutyl 3 Methylpentan 2 Ol Characterization

Development of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution and the solid state. For a molecule like 5-Cyclobutyl-3-methylpentan-2-ol, with its combination of aliphatic, alicyclic, and alcohol functional groups, advanced NMR techniques are indispensable.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the protons and carbons, a complete and unambiguous assignment for this compound requires multidimensional NMR experiments. azom.com The protons on carbons adjacent to the hydroxyl group (α-protons) are expected to be deshielded, resonating at approximately 3.3–4.0 ppm, while other alkyl and cyclobutyl protons will appear further upfield. openochem.org

Two-dimensional (2D) NMR techniques establish correlations between different nuclei, allowing for a definitive mapping of the molecular skeleton.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton connectivity through the pentanol (B124592) backbone and within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting the different fragments of the molecule, for instance, linking the cyclobutyl ring to the pentanol chain at the C4 position and confirming the position of the methyl group at C3.

The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on known chemical shift ranges for similar structural motifs.

| Position | Estimated ¹³C Chemical Shift (ppm) | Estimated ¹H Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C1 (CH₃) | ~23 | ~1.2 (d) | C2, C3 |

| C2 (CH-OH) | ~68 | ~3.8 (m) | C1, C3, C4 |

| C3 (CH) | ~42 | ~1.7 (m) | C1, C2, C4, C5, 3-CH₃ |

| 3-CH₃ | ~16 | ~0.9 (d) | C2, C3, C4 |

| C4 (CH₂) | ~35 | ~1.4 (m) | C2, C3, C5, Cyclobutyl-Cα |

| C5 (CH-Cyclobutyl) | ~45 | ~1.9 (m) | C3, C4, Cyclobutyl-Cα, Cyclobutyl-Cβ |

| Cyclobutyl-Cα | ~30 | ~2.1 (m) | C4, C5, Cyclobutyl-Cβ |

| Cyclobutyl-Cβ | ~19 | ~1.8 (m) | Cyclobutyl-Cα |

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing pharmaceutical solids, capable of identifying different crystalline forms (polymorphs). nih.goveuropeanpharmaceuticalreview.com Polymorphs, while chemically identical, have different crystal lattice arrangements, which can lead to distinct physicochemical properties.

Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), SSNMR can provide high-resolution spectra of solid samples. If this compound can crystallize into different polymorphs, the carbon atoms in each form will experience slightly different local magnetic environments due to variations in intermolecular packing and hydrogen bonding of the hydroxyl groups. nih.gov These differences manifest as distinct chemical shifts in the ¹³C CP-MAS spectrum, allowing for the identification and quantification of different polymorphic forms in a bulk sample. europeanpharmaceuticalreview.comresearchgate.net

Table 2: Hypothetical ¹³C CP-MAS SSNMR Chemical Shifts for Two Polymorphs of this compound

| Carbon Position | Polymorph A (ppm) | Polymorph B (ppm) | Observed Shift Difference (Δδ) |

|---|---|---|---|

| C1 | 23.1 | 23.5 | 0.4 |

| C2 | 68.5 | 70.1 | 1.6 |

| C3 | 42.3 | 42.0 | 0.3 |

| C5 | 45.2 | 46.8 | 1.6 |

Mass Spectrometry Approaches for Elucidating Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This accuracy allows for the determination of a unique elemental formula. For this compound (C₁₀H₂₀O), HRMS can distinguish its formula from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

The molecular ion (M⁺˙) of alcohols is often weak or absent in standard electron ionization (EI) mass spectra due to rapid fragmentation. whitman.educhemistrynotmystery.comlibretexts.org Common fragmentation pathways for secondary alcohols include the loss of a water molecule ([M-18]) and α-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orgyoutube.com For this compound, α-cleavage could result in the loss of a methyl radical (CH₃•) or a 2-cyclobutylpropyl radical (C₇H₁₅•).

Table 3: Key Ions Expected in the HRMS of this compound

| Ion Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₀H₂₀O]⁺˙ | Molecular Ion (M⁺˙) | 156.15142 |

| [C₁₀H₁₈]⁺˙ | Dehydration Product [M-H₂O]⁺˙ | 138.14085 |

| [C₉H₁₇O]⁺ | α-cleavage product [M-CH₃]⁺ | 141.12794 |

| [C₃H₇O]⁺ | α-cleavage product [M-C₇H₁₅]⁺ | 59.04969 |

Tandem mass spectrometry (MS/MS) offers a more profound level of structural detail by isolating a specific parent ion and subjecting it to fragmentation, typically through Collision-Induced Dissociation (CID). researchgate.net The resulting product ions provide a fragmentation fingerprint that is highly specific to the molecule's structure.

To improve ionization efficiency and control fragmentation, alcohols are often derivatized before MS/MS analysis. tandfonline.com For instance, the hydroxyl group of this compound can be reacted to form an ionic derivative, such as an N-methylpyridinium ether. This pre-charged derivative can be readily analyzed by electrospray ionization (ESI) MS/MS. The fragmentation of this derivative in the mass spectrometer would yield structurally informative product ions, confirming the connectivity of the cyclobutyl, methyl, and hydroxyl group positions. tandfonline.com

Chromatographic Methodologies for Separation and Purity Assessment

Chromatography is essential for separating the target compound from impurities and, crucially, for resolving its different stereoisomers. Given that this compound possesses two chiral centers (at C2 and C3), it can exist as a mixture of up to four stereoisomers (two diastereomeric pairs of enantiomers).

Diastereomers have different physical properties and can often be separated using standard, non-chiral chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) on an achiral stationary phase (e.g., silica (B1680970) gel). sigmaaldrich.com

However, the separation of enantiomers requires a chiral environment. This is achieved using chiral chromatography, where the stationary phase is itself chiral (a Chiral Stationary Phase, or CSP). nih.govresearchgate.net Both chiral GC and chiral HPLC are powerful techniques for resolving the enantiomeric pairs of this compound. An alternative approach involves derivatizing the alcohol with a chiral derivatizing agent to create diastereomeric esters, which can then be separated on a standard achiral column. nih.govdntb.gov.ua

Table 4: Chromatographic Techniques for the Analysis of this compound

| Technique | Stationary Phase | Purpose | Analytes Separated |

|---|---|---|---|

| Gas Chromatography (GC) | Standard (e.g., Polysiloxane) | Purity Assessment | Compound from volatile impurities |

| HPLC (Normal or Reversed-Phase) | Standard (e.g., Silica, C18) | Purity Assessment, Diastereomer Separation | Compound from non-volatile impurities, Diastereomeric pairs |

| Chiral HPLC or Chiral GC | Chiral Stationary Phase (CSP) | Enantiomeric Separation | All four stereoisomers |

| HPLC with Chiral Derivatization | Standard (e.g., Silica, C18) | Indirect Enantiomeric Separation | Diastereomeric derivatives |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the C-2 position in this compound makes the separation and quantification of its enantiomers critical, particularly in asymmetric synthesis or stereoselective studies. Chiral chromatography is the benchmark technique for determining enantiomeric excess (e.e.).

The direct separation of the enantiomers of this compound can be challenging due to the molecule's structural flexibility and the need for a suitable chiral stationary phase (CSP) that can provide adequate stereochemical recognition. Often, derivatization of the alcohol to an ester or carbamate (B1207046) is employed to enhance volatility and improve enantiomeric resolution in gas chromatography. nih.gov This process involves reacting the alcohol with a chiral or achiral derivatizing agent to form diastereomers or to introduce a group that interacts more strongly with the CSP. For instance, acylation with acetic anhydride (B1165640) or trifluoroacetic anhydride can improve the chromatographic behavior of chiral alcohols. nih.gov

Kinetic resolution, a process where one enantiomer reacts faster than the other, can also be monitored using chiral chromatography to determine the selectivity of a reaction. nih.gov

Research Findings:

While specific studies on this compound are not prevalent in public literature, the general principles of chiral separation for secondary alcohols are well-established. A typical approach would involve screening various commercially available chiral columns, such as those based on cyclodextrin (B1172386) derivatives (e.g., CP Chirasil-DEX CB), under different temperature programs in gas chromatography. nih.gov The separation factor (α), which indicates the degree of separation between the two enantiomer peaks, is a key parameter in method development.

Below is a hypothetical data table illustrating the potential results from a chiral GC analysis of derivatized this compound enantiomers.

Table 1: Hypothetical Chiral GC Separation of this compound Acetate (B1210297) Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-enantiomer | 15.2 | 25 | 50 |

| (S)-enantiomer | 15.8 | 75 |

Hypothetical data based on typical chiral separations of secondary alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a powerful tool for the identification and structural elucidation of volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, which acts as a chemical fingerprint.

For secondary alcohols, the molecular ion peak in the mass spectrum is often weak or even absent. whitman.educhemistrynotmystery.com The fragmentation pattern is typically dominated by several key processes:

α-cleavage: The cleavage of the carbon-carbon bond adjacent to the oxygen atom is a common fragmentation pathway. chemistrynotmystery.comlibretexts.org For this compound, this would result in the loss of a methyl group or the isobutyl group attached to the carbon bearing the hydroxyl group.

Dehydration: The loss of a water molecule (M-18) is a characteristic fragmentation for many alcohols. whitman.edu

Loss of Hydrogen: A peak at M-1, corresponding to the loss of a hydrogen atom from the α-carbon, is also frequently observed in primary and secondary alcohols. whitman.edu

Research Findings:

The development of a GC-MS method for this compound would involve optimizing the GC temperature program to ensure good peak shape and separation from any impurities. The mass spectrometer would be operated in electron ionization (EI) mode to generate a reproducible fragmentation pattern. Derivatization with agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to increase volatility and produce characteristic mass fragments. researchgate.net

The following table presents a hypothetical fragmentation pattern for this compound based on established fragmentation rules for secondary alcohols.

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Relative Intensity (%) |

|---|---|---|

| 156 | [M]+ (Molecular Ion) | < 5 |

| 141 | [M-CH3]+ | 20 |

| 138 | [M-H2O]+ | 40 |

| 99 | [M-C4H9]+ | 60 |

| 45 | [CH3CHOH]+ | 100 (Base Peak) |

Hypothetical data based on general fragmentation patterns of secondary alcohols.

Biocatalytic Transformations Involving 5 Cyclobutyl 3 Methylpentan 2 Ol

Enzymatic Resolution of Racemic 5-Cyclobutyl-3-methylpentan-2-ol

The kinetic resolution of racemic alcohols is one of the most effective and widely used biocatalytic methods to obtain single enantiomers. jocpr.com This technique relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. jocpr.com

For a secondary alcohol like this compound, lipases are the most common class of enzymes employed for kinetic resolution. jocpr.com Specifically, Lipase B from Candida antarctica (CAL-B), often in an immobilized form such as Novozym 435, is renowned for its broad substrate scope and high enantioselectivity in the acylation of secondary alcohols. dss.go.thmdpi.com

The process would typically involve the enantioselective acylation (transesterification) of the racemic alcohol in a non-aqueous solvent. An acyl donor, such as vinyl acetate (B1210297) or succinic anhydride (B1165640), is used to transfer an acetyl group to one of the alcohol's enantiomers. dss.go.th For many secondary alcohols, CAL-B preferentially acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. mdpi.com Following the reaction, which is stopped at approximately 50% conversion, the resulting mixture contains the (S)-alcohol and the (R)-acetate. These can then be easily separated using standard chromatographic techniques.

The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter. High E values (typically >100) are desirable for efficient separation and high enantiomeric excess (ee) of both the product and the remaining substrate. mdpi.com The choice of solvent can also significantly influence the enzyme's enantioselectivity. acs.org

Hypothetical Data for Lipase-Catalyzed Resolution of Racemic this compound

The following interactive table illustrates the potential outcomes of a kinetic resolution experiment based on typical results for similar secondary alcohols.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | E-Value |

| Immobilized CAL-B | Vinyl Acetate | Toluene | 50 | >99 (S) | >99 (R) | >200 |

| Lipase PS from Pseudomonas cepacia | Vinyl Butyrate | Hexane | 48 | 95 (S) | >99 (R) | 150 |

| Immobilized CAL-B | Succinic Anhydride | Diisopropyl Ether | 45 | >99 (S) | 98 (R) | >100 |

Note: This table is a hypothetical representation based on established literature for analogous compounds and is intended for illustrative purposes. Actual experimental results may vary.

Biocatalytic Oxidation/Reduction Pathways of the Compound

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, using nicotinamide (B372718) cofactors (NAD⁺/NADP⁺) as hydride acceptors. mdpi.com The same enzymes can catalyze the reverse reaction—the stereoselective reduction of a prochiral ketone to a chiral alcohol. frontiersin.org

Oxidation Pathway: The enantioselective oxidation of one enantiomer of racemic this compound can be achieved using an ADH. This process would yield the corresponding ketone, 5-Cyclobutyl-3-methylpentan-2-one , and leave the other alcohol enantiomer unreacted. This is another method for kinetic resolution. Alternatively, a non-enantioselective ADH could be used to convert both enantiomers of the racemic alcohol completely into the ketone, which might be a desired product in its own right. frontiersin.orgtudelft.nl

Reduction Pathway: The asymmetric reduction of the prochiral ketone, 5-Cyclobutyl-3-methylpentan-2-one, is a highly effective strategy for synthesizing an enantiomerically pure form of this compound. magtech.com.cn A wide range of ADHs, often sourced from microorganisms like Saccharomyces cerevisiae (baker's yeast) or recombinant E. coli strains, can catalyze this reduction with high enantioselectivity, typically following Prelog's rule to yield the (S)-alcohol. researchgate.net Whole-cell biocatalysis is particularly advantageous for these reactions as the host organism provides an efficient system for regenerating the required NADPH or NADH cofactor, for example, by using glucose as a cosubstrate. doaj.orgnih.gov

Chemoenzymatic Synthesis of Compound Derivatives

Chemoenzymatic synthesis combines the high selectivity of biocatalytic reactions with the broad scope of traditional chemical transformations to create complex molecules. researchgate.netmdpi.com This approach allows for the efficient production of novel derivatives of this compound that may be difficult to access through purely chemical or biological routes.

A plausible chemoenzymatic route to a derivative could begin with the lipase-catalyzed kinetic resolution described in section 7.1.

Enzymatic Resolution: Racemic this compound is resolved using immobilized CAL-B and vinyl acetate to produce enantiomerically pure (S)-5-Cyclobutyl-3-methylpentan-2-ol and (R)-5-Cyclobutyl-3-methylpentan-2-yl acetate.

Chemical Separation and Hydrolysis: The (S)-alcohol is separated from the (R)-acetate. The (R)-acetate can then be chemically hydrolyzed (e.g., using mild basic conditions) to yield the (R)-5-Cyclobutyl-3-methylpentan-2-ol, providing access to both pure enantiomers.

Chemical Derivatization: The separated, enantiopure (S)- or (R)-alcohol can then be used as a chiral building block in subsequent chemical reactions. For instance, it could undergo an etherification reaction, be converted to a chiral halide for use in coupling reactions, or be incorporated into a larger molecule, all while retaining the stereochemical integrity established by the enzymatic step.

This combination of a highly selective enzymatic step with versatile chemical reactions provides a robust platform for creating a library of novel, enantiomerically pure compounds derived from this compound. benthamdirect.com

Applications of 5 Cyclobutyl 3 Methylpentan 2 Ol As a Synthetic Intermediate or Scaffold

Utility in the Synthesis of Complex Organic Molecules

The secondary alcohol group in 5-Cyclobutyl-3-methylpentan-2-ol is a versatile functional handle for a variety of chemical transformations. It can be readily oxidized to the corresponding ketone, 5-cyclobutyl-3-methylpentan-2-one, which can then serve as an electrophilic site for nucleophilic additions, such as Grignard or organolithium reactions, to build more complex carbon skeletons.

Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), enabling its substitution through S_N2 reactions to introduce a wide range of functionalities, including azides, nitriles, and thiols. These transformations would yield a series of novel cyclobutane-containing compounds with potential applications in materials science and medicinal chemistry. The cyclobutyl moiety itself, while generally stable, can undergo ring-opening reactions under specific conditions, providing a pathway to linear or larger cyclic structures that might be challenging to synthesize otherwise. researchgate.net

Table 1: Potential Transformations of this compound

| Starting Material | Reagents | Product | Transformation Type |

| This compound | PCC, CH₂Cl₂ | 5-Cyclobutyl-3-methylpentan-2-one | Oxidation |

| This compound | 1. TsCl, pyridine; 2. NaCN, DMSO | 6-Cyclobutyl-4-methyl-2-hexanenitrile | Nucleophilic Substitution |

| This compound | HBr | 2-Bromo-5-cyclobutyl-3-methylpentane | Halogenation |

Application as a Chiral Building Block in Asymmetric Synthesis

This compound possesses two stereocenters, at carbons 2 and 3, which makes it a chiral molecule. If synthesized in an enantiomerically pure form, it could serve as a valuable chiral building block in asymmetric synthesis. The synthesis of chiral secondary alcohols is a well-established field, with numerous methods available for their enantioselective preparation, including biocatalytic reductions of ketones and asymmetric hydrogenations. nih.govresearchgate.net

Once obtained in a single enantiomeric form, this compound could be incorporated into larger molecules, such as natural products or pharmaceutical agents, where stereochemistry is crucial for biological activity. The defined stereochemistry of the alcohol and the adjacent methyl group could be used to direct the stereochemical outcome of subsequent reactions on other parts of the molecule, a common strategy in the synthesis of complex targets. The field of chiral building blocks is extensive, with many commercially available structures used in the synthesis of a wide array of compounds. researchgate.net

Table 2: Potential Chiral Derivatives from this compound

| Chiral Precursor | Reaction | Application |

| (2R,3R)-5-Cyclobutyl-3-methylpentan-2-ol | Esterification with a chiral acid | Chiral derivatizing agent for NMR analysis |

| (2S,3S)-5-Cyclobutyl-3-methylpentan-2-ol | Incorporation into a larger molecule | Synthesis of enantiomerically pure pharmaceuticals |

| Racemic this compound | Kinetic resolution | Separation of enantiomers |

Role in the Development of Novel Methodologies in Organic Chemistry

The unique structural combination of a strained cyclobutane (B1203170) ring and a secondary alcohol makes this compound a potentially interesting substrate for the development of new synthetic methods. For example, reactions that involve the hydroxyl group could be studied to understand the electronic and steric influence of the distant cyclobutyl moiety.

Moreover, the cyclobutane ring itself could be the focus of methodological studies. Research into novel ring-opening or ring-expansion reactions of cyclobutanes is an active area of organic chemistry. researchgate.netgeorganics.sk Using this compound or its derivatives as substrates in such reactions could lead to the discovery of new ways to synthesize cyclopentane (B165970) or cyclohexane (B81311) derivatives, which are common motifs in bioactive molecules. The development of enantioselective methods for the synthesis of cyclobutanes is also a significant challenge, and new approaches are continually being sought. chemistryviews.org

Future Research Directions and Unanswered Questions for 5 Cyclobutyl 3 Methylpentan 2 Ol

Exploration of Undiscovered Reactivity Patterns

The reactivity of 5-Cyclobutyl-3-methylpentan-2-ol is governed by its secondary alcohol and the unique cyclobutyl group. While the reactions of secondary alcohols are well-documented, the interplay between the alcohol and the sterically demanding, strained cyclobutane (B1203170) ring is a key area for investigation.

Future research should systematically explore both well-established and novel transformations. Standard reactions such as oxidation to the corresponding ketone (5-cyclobutyl-3-methylpentan-2-one), esterification, and etherification would establish a baseline reactivity profile. More advanced studies could probe less common reactions. For instance, catalytic oxidations using green and sustainable methods, such as those employing TEMPO with ruthenium or palladium catalysts, could offer efficient, environmentally friendly routes to the ketone. acs.org

The influence of the cyclobutyl group is of particular interest. The four-membered ring is conformationally puckered and possesses inherent ring strain. nih.gov Investigating how this strain influences the reactivity of the adjacent alcohol, both sterically and electronically, is a critical research gap. Furthermore, reactions that involve the cyclobutane ring itself, such as ring-opening or expansion under specific catalytic conditions, could lead to novel molecular skeletons. wikipedia.org

Table 1: Proposed Reactivity Studies

| Reaction Type | Reagents/Conditions to Investigate | Potential Outcome/Significance |

|---|---|---|

| Oxidation | Ru/TEMPO, O₂; (PhenS)Pd(II), Air | Green synthesis of 5-cyclobutyl-3-methylpentan-2-one |

| Esterification | Lipase catalysis with various carboxylic acids | Biocatalytic route to chiral esters for potential fragrance applications |

| Ring-Opening | Lewis/Brønsted acids; transition metal catalysis | Synthesis of novel functionalized octene or cyclopentane (B165970) derivatives |

| C-H Functionalization | Photoredox or metal catalysis | Selective functionalization of the cyclobutyl or pentyl backbone |

Integration into Advanced Materials Science Methodologies

The unique structural features of this compound make it an intriguing candidate for materials science. The cyclobutyl group, in particular, is increasingly used in medicinal chemistry and materials to impart specific properties like conformational restriction and hydrophobicity. nih.govnih.gov

One promising avenue is its use as a monomer or a chiral building block in polymer synthesis. Polymerization of esters derived from the alcohol could lead to polyesters with unique thermal and mechanical properties conferred by the bulky cyclobutyl side chains. These side groups could disrupt polymer chain packing, potentially leading to materials with lower crystallinity and tailored solubility.

Furthermore, the chirality of the molecule could be exploited in the synthesis of liquid crystals or chiral stationary phases for chromatography. The defined three-dimensional structure is a key prerequisite for the formation of ordered, self-assembling systems. Research in this area would involve synthesizing derivatives of this compound and studying their phase behavior and molecular recognition capabilities. The incorporation of cyclobutyl rings has been shown to be a viable strategy for creating molecular diversity in the search for new drug candidates and materials. nih.gov

Addressing Gaps in Stereochemical Control and Purity

The structure of this compound contains two adjacent stereocenters at the C2 and C3 positions. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis of this molecule presents a significant stereochemical challenge: how to control the relative (syn/anti) and absolute (R/S) configuration of these centers.

Currently, no methods for the stereocontrolled synthesis of this specific molecule exist. Future research must focus on developing asymmetric synthetic routes to access each of the four stereoisomers in high purity. This is crucial as the biological or material properties of each isomer are likely to be distinct. Strategies could include:

Substrate-controlled synthesis: Starting from a chiral precursor where existing stereochemistry directs the formation of the new stereocenter. youtube.com

Auxiliary-controlled synthesis: Temporarily attaching a chiral auxiliary to guide a stereoselective reaction, followed by its removal. youtube.com

Asymmetric catalysis: Using chiral catalysts to perform enantioselective and diastereoselective reductions of the precursor ketone or other related transformations. researchgate.netresearchgate.net

A key unanswered question is which synthetic strategy will provide the most efficient access to all four stereoisomers. Comparing different approaches, such as the asymmetric reduction of 5-cyclobutyl-3-methylpentan-2-one versus an asymmetric aldol (B89426) reaction to construct the carbon backbone, would be highly valuable. numberanalytics.com

Table 2: Potential Stereoisomers and Synthetic Goals

| Stereoisomer | Relative Stereochemistry | Absolute Stereochemistry | Research Goal |

|---|---|---|---|

| Isomer 1 | syn | (2R, 3S) or (2S, 3R) | Develop diastereoselective methods (e.g., Felkin-Anh controlled addition) |

| Isomer 2 | anti | (2R, 3R) or (2S, 3S) | Develop diastereoselective methods (e.g., chelation-controlled addition) |

Development of Sustainable Synthetic Routes and Processes

The principles of green chemistry demand the development of synthetic routes that are safe, efficient, and environmentally benign. acs.org For this compound, this means moving beyond classical methods that may use stoichiometric, hazardous reagents or require harsh conditions.

Future research should prioritize the development of catalytic and sustainable synthetic pathways. A plausible retrosynthetic analysis points to a Grignard-type reaction between a cyclobutylmethyl magnesium halide and 3-methylpentan-2-one, or the reduction of 5-cyclobutyl-3-methylpentan-2-one. Greener alternatives to these classical approaches are highly desirable.

Key areas for development include:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases or whole-cell systems like Daucus carota (carrot), for the asymmetric reduction of the precursor ketone could provide a highly selective and environmentally friendly route to specific chiral alcohol isomers under mild conditions. rsc.orgnih.gov

Catalytic Hydrogenation: Replacing stoichiometric reducing agents (like NaBH₄ or LiAlH₄) with catalytic hydrogenation using molecular hydrogen is a more atom-economical approach.

Solvent-Free or Green Solvent Reactions: Investigating reactions under solvent-free conditions or in green solvents (like water or ionic liquids) can significantly reduce the environmental impact of the synthesis. nih.govnih.gov For instance, the reduction of carbonyl compounds using sodium borohydride (B1222165) dispersed on wet alumina (B75360) has been shown to be an effective solvent-free method. nih.gov

By focusing on these areas, the synthesis of this compound and its derivatives can be aligned with modern standards of sustainability, making it a more attractive target for both academic research and potential industrial application. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of 5-Cyclobutyl-3-methylpentan-2-ol in laboratory settings?

- Answer : The synthesis can utilize allylation reactions with organometallic reagents. For example, transmetallation of allyltin intermediates (e.g., allyltin trichloride) with aldehydes has proven effective for tertiary alcohol synthesis. Key parameters include maintaining reaction temperatures between -78°C and 0°C to control stereochemistry and using inert atmospheres to prevent oxidation. Yield optimization requires precise stoichiometric ratios (1:1.2 aldehyde:allyltin) and hydroxyl-protecting groups (e.g., benzyl ethers) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Answer : Combine 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) to resolve coupling patterns. The hydroxyl proton appears as a broad peak (δ 1.2–1.8 ppm), while cyclobutyl CH₂ groups resonate at δ 1.5–2.1 ppm. HMBC correlations between the hydroxyl-bearing carbon (C2) and adjacent methyl/cyclobutyl carbons confirm connectivity. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 156.3 (C₁₀H₂₀O) .

Q. What safety protocols are critical when handling this compound in aerosol studies?

- Answer : Follow IFRA Standards and Safety Data Sheets (SDS):

- Use NIOSH-approved N95 respirators during aerosol generation.

- Maintain local exhaust ventilation (airflow ≥0.5 m/s).

- Emergency procedures: 15-minute eye flushing with saline and immediate fresh air for inhalation exposure.

- Limit daily exposure to ≤0.02 mg/m³ (time-weighted average) based on analogous fragrance alcohols .

Advanced Research Questions

Q. How should researchers resolve discrepancies between experimental and computational NMR chemical shift predictions?

- Answer :

Perform DFT calculations (B3LYP/6-31G*) with explicit solvent models (e.g., PCM for CDCl₃).

Compare NOESY data with computed conformers to identify dominant structures.

Use variable-temperature ¹H NMR to assess cyclobutyl ring puckering dynamics.

Discrepancies >0.3 ppm warrant reevaluation of computational parameters or investigation of tautomeric forms .

Q. What experimental strategies elucidate degradation pathways under oxidative conditions?

- Answer :

- Conduct forced degradation (3% H₂O₂, 40°C, 72 hours) with LC-HRMS to identify products.

- Use ²H isotope labeling at the hydroxyl-bearing carbon to track oxidation sites.

- Employ radical traps (TEMPO) to distinguish autoxidation from acid-catalyzed pathways.

- Compare degradation kinetics with cyclopentenyl analogs (e.g., 5-(2,2,3-Trimethylcyclopentenyl)-3-methylpentan-2-ol) to assess steric effects .

Q. How does the cyclobutyl group’s steric profile influence olfactory receptor interactions compared to cyclopentenyl analogs?

- Answer :

- Perform molecular docking studies using homology models of olfactory receptors (e.g., OR5AN1).

- Compare binding energies of cyclobutyl vs. cyclopentenyl derivatives.

- Validate with calcium imaging assays on receptor-expressing HEK293 cells.

- Cyclobutyl’s reduced ring strain may enhance binding specificity but lower volatility .

Methodological Notes

- Synthetic Optimization : Adjust reaction solvents (e.g., THF vs. DCM) to improve cyclobutyl ring stability during synthesis .

- Data Contradictions : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate experiments under controlled humidity to minimize environmental artifacts .

- Degradation Studies : Use gas chromatography with FID detection (GC-FID) to quantify volatile degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.